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molecular formula C10H13BO5 B8287080 4-(4-Boronophenoxy)-butyric acid

4-(4-Boronophenoxy)-butyric acid

Cat. No. B8287080
M. Wt: 224.02 g/mol
InChI Key: AURWHSVMMOQHGL-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

A resealable tube was charged with 4-(4-bromophenoxy)butyric acid (259 mg, 1.0 mmol), 5,5,5′,5′-Tetramethyl-[2,2′]bi[[1,3,2]dioxaborinanyl] (249 mg, 1.1 mmol), potassium acetate (245 mg, 2.5 mmol), and DMSO (2 mL). The resulting orange suspension was deoxygenated by sparging with nitrogen gas. Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (30 mg, 0.041 mmol) was added, and the tube was sealed tightly and heated at 80° C. overnight. Hydrochloric acid (1N) was added, and the mixture was extracted with EtOAc (2×), washed with water (2×) and brine (1×), and dried (MgSO4). The organic layer was concentrated in vacuo and the residue purified by flash chromatography (0 to 15% MeOH in DCM) to give the 2,2-dimethyl-1,3-propanediol boronic ester of 1A. This material was dissolved in diethyl ether and washed with NaOH (2 N, 2×). The aqueous layers were washed with diethyl ether, combined, and acidified to pH 4 with hydrochloric acid (6 N). The resulting solid precipitate was collected by filtration to afford 1A (210 mg, 94%) as a beige solid. 1H NMR (400 MHz, CD3OD) δ 2.06 (m, 2H), 2.48 (t, J=7.5 Hz, 2H), 4.02 (t, J=6.6 Hz, 2H), 6.88 (br s, 2H), 7.62 (br d, 2H).
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
245 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
30 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.CC1(C)C[O:20][B:19](B2OCC(C)(C)CO2)[O:18]C1.C([O-])(=O)C.[K+].Cl>C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe].CS(C)=O>[B:19]([C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1)([OH:20])[OH:18] |f:2.3,5.6.7.8.9,^1:41,42,43,44,45,59,60,61,62,63|

Inputs

Step One
Name
Quantity
259 mg
Type
reactant
Smiles
BrC1=CC=C(OCCCC(=O)O)C=C1
Name
Quantity
249 mg
Type
reactant
Smiles
CC1(COB(OC1)B1OCC(CO1)(C)C)C
Name
potassium acetate
Quantity
245 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
30 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting orange suspension was deoxygenated
CUSTOM
Type
CUSTOM
Details
by sparging with nitrogen gas
CUSTOM
Type
CUSTOM
Details
the tube was sealed tightly
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (2×)
WASH
Type
WASH
Details
washed with water (2×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (0 to 15% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
B(O)(O)C1=CC=C(OCCCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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